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Pinacidil

Cat. No.: B1677893
CAS No.: 60560-33-0
M. Wt: 263.34 g/mol
InChI Key: AFJCNBBHEVLGCZ-UHFFFAOYSA-N
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Description

Historical Context of Pinacidil Discovery and Initial Characterization

The discovery of this compound emerged from research into novel vasodilators aimed at controlling hypertension. In the late 20th century, a new group of vasodilators showing promise in animal models of hypertension was identified. nih.gov The initial compounds in this group were pyridylthioureas. nih.gov Through structure-activity relationship studies, a chemical modification involving the substitution of an N-cyanoguanidine group for the less active thiourea (B124793) function led to the synthesis of this compound, also known as N'-cyano-N-(4-pyridyl)-N"-(1,2,2-trimethylpropyl) guanidine (B92328). nih.gov

Early preclinical studies characterized this compound as a vasodilator with a direct relaxant effect on vascular smooth muscle. karger.com Initial investigations indicated that this compound did not relax vascular smooth muscle through previously known mechanisms. nih.gov However, subsequent research provided evidence that the compound acts by opening potassium channels in cell membranes. nih.gov This opening of potassium channels leads to membrane hyperpolarization, which is understood to be responsible for the observed relaxation of smooth muscle. nih.gov

Initial hemodynamic characterization in rats suggested that this compound is predominantly an arterial vasodilator. karger.com Studies in conscious and anesthetized rats indicated that both this compound and hydralazine (B1673433) primarily acted as arterial vasodilators. karger.com this compound was found to interfere with the pressor response to postsynaptic α2-adrenoceptor stimulation in pithed rats, potentially indicating weak calcium antagonistic activity. karger.com On a molar basis, this compound appeared to be a more potent vasodilator than hydralazine, although its duration of action seemed shorter. karger.com

Evolution of Research Perspectives on this compound's Mechanisms

Research into this compound's mechanisms of action has evolved significantly since its initial characterization. While early studies established its role as a potassium channel opener, later research focused on identifying the specific types of potassium channels involved and exploring additional mechanisms.

Numerous in vitro studies have demonstrated that the primary mechanism for this compound-induced vasodilation is the direct activation of K+ channels. nih.gov this compound was shown to be more effective at inhibiting contractions induced by noradrenaline compared to those induced by elevated extracellular K+. nih.gov Further studies utilizing glibenclamide, a known KATP channel blocker, provided strong evidence that this compound stimulates an increase in outward K+ current and hyperpolarizes the cell membrane, effects that were sensitive to glibenclamide. nih.gov this compound-induced vasorelaxation was also found to be inhibited by glibenclamide and other KATP channel blockers. nih.gov

Research using patch voltage clamp techniques on isolated guinea pig ventricular cells provided strong evidence that this compound enhances a potassium-sensitive current by modulating the ATP-sensitive potassium channel (KATP channel). ahajournals.orgahajournals.org This this compound-sensitive current was characterized as time-independent and not voltage-gated, and it was potently blocked by glibenclamide. ahajournals.orgahajournals.org

While KATP channel activation is considered the primary mechanism, research has also explored K+ channel-independent effects of this compound, particularly at higher concentrations. nih.gov For instance, a glibenclamide-insensitive voltage-dependent K+ current activated by this compound in human coronary vascular smooth muscle cells was found to be sensitive to iberiotoxin, suggesting the involvement of large-conductance calcium-activated potassium channels (BKCa channels). nih.gov Additionally, K+ channel-independent relaxant effects of this compound may be due to a stimulatory effect on the plasmalemmal Ca2+ extrusion mechanism. nih.gov Other proposed hyperpolarization-dependent intracellular mechanisms include the inhibition of noradrenaline-induced Ca2+ release from internal stores through the inhibition of IP3 formation. nih.gov

The understanding of this compound's interaction with different KATP channel subtypes has also evolved. KATP channels are composed of Kir6.x pore-forming subunits (Kir6.1 or Kir6.2) and SURx accessory subunits (SUR1, SUR2A, or SUR2B). This compound is recognized as a potent and selective agonist for SUR2B-containing KATP channels, with a significantly lower affinity for SUR1-containing channels. nih.gov This selectivity contributes to its predominant effects on vascular smooth muscle, where Kir6.1/SUR2B and Kir6.2/SUR2B channels are prevalent.

The following table summarizes some key research findings regarding this compound's mechanisms:

MechanismKey FindingsRelevant Channel(s)Inhibitors/Modulators UsedSource
Increased K+ Permeability/HyperpolarizationStimulates outward K+ current, hyperpolarizes cell membrane, causes vasodilation. nih.govosti.govucl.ac.ukKATP channels (primarily)Glibenclamide nih.govucl.ac.uk nih.govosti.govucl.ac.uk
KATP Channel ActivationModulates ATP-sensitive potassium channel activity in heart and smooth muscle. ahajournals.orgahajournals.org Potently blocked by glibenclamide. ahajournals.orgahajournals.orgKATP channels (Kir6.x/SURx)Glibenclamide ahajournals.orgahajournals.org ahajournals.orgahajournals.org
SUR2B AgonismPotent and selective agonist for SUR2B-containing KATP channels. nih.govKATP channels (Kir6.1/SUR2B, Kir6.2/SUR2B)- nih.gov
K+ Channel-Independent EffectsMay involve stimulation of plasmalemmal Ca2+ extrusion or inhibition of IP3 formation. nih.gov-- nih.gov
Activation of Voltage-Dependent K+ CurrentGlibenclamide-insensitive, iberiotoxin-sensitive current observed at higher concentrations. nih.govBKCa channelsIberiotoxin nih.gov nih.gov

Contemporary Significance and Future Directions in this compound Research

In contemporary academic research, this compound continues to be a valuable pharmacological tool for studying the physiological and pathophysiological roles of KATP channels. Its well-characterized activity allows researchers to investigate the impact of KATP channel modulation in various tissues and disease models.

Current research utilizes this compound to explore its potential in areas beyond its initial cardiovascular focus. For example, studies are investigating the effects of this compound on ischemia-reperfusion injury, particularly in the heart. Research suggests that this compound, as a non-selective KATP channel opener, exhibits cardioprotective effects by opening both sarcolemmal and mitochondrial KATP channels, leading to mitochondrial membrane depolarization and maintenance of ATP levels in cardiomyocytes. nih.gov Studies have assessed the relationship between different concentrations of this compound, the generation of reactive oxygen species (ROS), and the activation of the Nrf2-ARE signaling pathway in the context of myocardial ischemia-reperfusion injury in rats. nih.gov

This compound is also being investigated for potential applications in neurological disorders, such as epilepsy and anxiety. Studies in rats have evaluated the anticonvulsant and anxiolytic effects of this compound, demonstrating its ability to protect against chemically induced seizures and exhibiting mild anxiolytic activity. researchgate.netjournalagent.com These findings highlight the potential for repositioning this compound for therapeutic use in these conditions, mediated by its effects on potassium channels in the brain. researchgate.netjournalagent.com

Research continues into the precise mechanisms by which this compound exerts its effects, including its interaction with specific KATP channel subunits and its influence on downstream signaling pathways. Studies utilizing techniques like patch clamping and thallium flux assays continue to characterize the potency and selectivity of this compound and compare it to newly developed potassium channel openers. frontiersin.org For instance, recent work has compared this compound's potency to novel Kir6.2-specific KATP channel openers in HEK293 cells expressing Kir6.2/SUR2A channels. frontiersin.org

Future directions in this compound research are likely to involve further exploration of its therapeutic potential in various diseases by leveraging its selective KATP channel opening properties. This includes continued investigation into cardioprotection, neuroprotection, and potential roles in other conditions where KATP channels play a significant part. Research may also focus on developing more tissue-specific or subtype-selective potassium channel modulators based on the understanding gained from studying compounds like this compound. The use of this compound in experimental models, such as isolated organs or genetically modified animals, will continue to be crucial for elucidating the complex physiological roles of KATP channels and the impact of their modulation. Studies are also exploring the potential of transdermal delivery systems for this compound to improve its pharmacokinetic profile and patient compliance. researchgate.netresearchgate.net

The following table presents some data from research findings involving this compound:

Study TypeModel SystemThis compound ConcentrationKey FindingSource
ElectrophysiologyIsolated guinea pig ventricular cellsNot specified (µM range)Enhanced time-independent potassium current, evidence for KATP channel modulation. ahajournals.orgahajournals.org ahajournals.orgahajournals.org
VasodilationRat mesenteric small arteries1-10 µMConcentration-dependent reversible hyperpolarization with EC50 ~1 µM. ucl.ac.uk ucl.ac.uk
VasodilationRat portal vein and aorta0.3-100 µMInhibited spontaneous mechanical activity and responses to norepinephrine (B1679862) and KCl. osti.gov osti.gov
KATP Channel ActivationKir6.2/SUR2A-expressing HEK293 cells0.03-100 µMOpened channels with an EC50 of 11 µM. frontiersin.org frontiersin.org
CardioprotectionRat cardiac ischemia/reperfusion model50 mmol/lBest myocardial protection observed, associated with ROS generation and Nrf2-ARE pathway activation. nih.gov nih.gov
Anticonvulsant EffectsPentylenetetrazol-induced seizures in rats10 mg/kg (i.p.)Fully protected animals from seizures. researchgate.net researchgate.net
Anticonvulsant EffectsPilocarpine-induced seizures in rats2.5, 5, 10 mg/kg (i.p.)Provided 85.7%, 100%, and 100% protection, respectively. researchgate.net researchgate.net
Antiepileptic EffectsPenicillin-induced epilepsy model in rats0.01 mg/kg (i.p.)Decreased spike-wave frequency. journalagent.com journalagent.com
Transdermal Delivery (in vivo)Methyl prednisolone (B192156) acetate (B1210297) hypertensive ratsNot specifiedSingle patch application effectively controlled hypertension for 48 hours with up to 37.96% BP reduction. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5O B1677893 Pinacidil CAS No. 60560-33-0

Properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60560-33-0 (anhydrous)
Record name Pinacidil [USAN:INN]
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DSSTOX Substance ID

DTXSID4045682
Record name Pinacidil monohydrate
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Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85371-64-8
Record name Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1)
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Record name Pinacidil [USAN:INN]
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Record name Pinacidil monohydrate
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Record name Pinacidil
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Record name PINACIDIL
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Molecular Mechanisms of Action

ATP-Sensitive Potassium (KATP) Channel Activation by Pinacidil

This compound functions as an opener of KATP channels, promoting their open state and thereby increasing potassium ion flux across the cell membrane. guidetopharmacology.orgcam.ac.uk This activation is crucial for its physiological effects, such as inducing membrane hyperpolarization.

This compound is understood to bind to the regulatory SUR subunit of the KATP channel complex. guidetopharmacology.orgnih.govwikipedia.org This binding event allosterically modulates the channel's activity, favoring the open conformation. Research suggests that this compound and related cyanoguanidines interact with specific regions on the SUR2 subunit, including cytoplasmic loop 7 (CL7) between transmembrane helices 13 and 14, as well as transmembrane helices 16 and 17. researchgate.net The activating effect of potassium channel openers like this compound is reported to stabilize the SUR subunit in a nucleotide-binding domain (NBD) dimerized conformation. nih.gov Studies investigating the role of the negatively charged ED domain in the NBD1-TMD2 linker of SUR2B have indicated that disruption of this domain can blunt the activating effect of this compound, suggesting its involvement in transducing MgADP binding to Kir6.2 opening. researchgate.net this compound's interaction with SUR2B can occur even in the absence of MgATP. frontiersin.org

Activation of KATP channels by this compound results in an increased efflux of potassium ions from the cell. guidetopharmacology.orgcam.ac.uk This outward movement of positive charge leads to hyperpolarization of the cell membrane, meaning the inside of the cell becomes more negative relative to the outside. guidetopharmacology.orgfrontiersin.orgfrontiersin.orgnih.govneobioscience.comwikipedia.org In vascular smooth muscle cells, this hyperpolarization closes voltage-operated calcium channels, reducing calcium influx and subsequently causing muscle relaxation and vasodilation. frontiersin.orgbanglajol.info In osteoblastic cells, this compound-induced membrane hyperpolarization is associated with a decrease in intracellular potassium concentrations. frontiersin.orgnih.gov In skeletal muscle, this compound-induced KATP channel activation increases potassium efflux, which can affect membrane excitability and force production. nih.gov

KATP channels are present in both the sarcolemma (plasma membrane) and the inner mitochondrial membrane. This compound has been shown to activate both sarcolemmal (sKATP) and mitochondrial (mitoKATP) channels, although its relative potency and efficacy can vary depending on the specific channel subtype and tissue. reading.ac.uknih.govbiointerfaceresearch.comnih.govguidetomalariapharmacology.orgresearchgate.net This differential activation is a subject of ongoing research, particularly concerning the distinct roles of these channels in various physiological and pathophysiological processes.

Sarcolemmal KATP channels in cardiac myocytes are primarily composed of Kir6.2 and SUR2A subunits. reading.ac.uk this compound is an effective opener of these channels. nih.gov Activation of sarcolemmal KATP channels by this compound in cardiac myocytes can lead to a shortening of the action potential duration and has been implicated in cardioprotection, although the exact contribution relative to mitochondrial channels is debated. nih.gov In skeletal muscle, this compound activates sarcolemmal KATP channels, leading to membrane hyperpolarization and altered excitability. neobioscience.comnih.gov The specific SUR subunit composition influences the sensitivity to this compound; for instance, channels containing SUR2A are generally more sensitive to this compound than those with SUR1. reading.ac.ukwikipedia.org

Mitochondrial KATP channels are located in the inner mitochondrial membrane and are also targets of this compound. nih.govbiointerfaceresearch.com While the precise molecular composition of mitoKATP channels is still under investigation, they are believed to involve Kir6.x and SURx subunits. nih.gov this compound's ability to activate mitoKATP channels has been linked to potential cardioprotective effects, possibly by influencing mitochondrial function and reducing calcium overload. biointerfaceresearch.com However, high concentrations of this compound may also have off-target effects on mitochondrial respiration, independent of mitoKATP channel opening. nih.govresearchgate.net Compared to other openers like diazoxide (B193173), this compound has been reported to activate both sarcolemmal and mitochondrial KATP channels to a similar extent in some contexts. reading.ac.uknih.gov

Role of Intracellular Nucleotides (ATP, ADP, AMP-PNP) in this compound's KATP Channel Modulation

KATP channels are sensitive to intracellular nucleotide concentrations, particularly ATP and ADP researchgate.netannualreviews.org. ATP is the primary inhibitory ligand, causing channel closure, while ADP can reduce the channel's sensitivity to ATP, thereby promoting opening researchgate.netannualreviews.org. This compound interacts with the KATP channel complex, influencing its gating behavior in the presence of these nucleotides.

Studies using inside-out patch clamp techniques have provided insights into these interactions. This compound has been shown to increase KATP channel open probability in the presence of inhibitory concentrations of ATP annualreviews.org. However, the effect of this compound can be diverse depending on the specific nucleotides present and the tissue type. For instance, in mouse skeletal muscle, KATP channels were not activated by this compound in the presence of the non-hydrolysable ATP analogue AMP-PNP alone. In contrast, this compound did activate KATP channels in the presence of a mixture of AMP-PNP and ADP nih.gov. This suggests a complex interaction where the presence and relative concentrations of ATP and ADP influence this compound's ability to modulate the channel.

A model proposes that the KATP channel contains binding sites for both this compound and nucleotides: an activatory (A) site and an inhibitory (I) site for nucleotides. According to this model, occupation of the A site by ATP or ADP activates the channel, while occupation of the I site by ATP, AMP-PNP, or ADP closes it. This compound is suggested to activate the channel and displace blockers from the I site, but only if the A site is occupied nih.gov.

Another study in rat ventricular myocytes found that this compound activated KATP channels in inside-out patches in the presence of ATP or AMP-PNP, as well as in a partial rundown state. The channel-opening effect was not affected by protein tyrosine phosphatase but was blocked by protein phosphatase 2A, suggesting a requirement for serine/threonine phosphorylation as a prerequisite condition for this compound's effect, although the effect itself is not mediated by phosphorylation of the channel protein koreascience.kr.

These findings highlight the intricate interplay between this compound and intracellular nucleotides in regulating KATP channel activity.

Nucleotide ConditionThis compound Effect on KATP Channels (Mouse Skeletal Muscle)Reference
AMP-PNP aloneNo activation nih.gov
ADP aloneDid not enhance open probability (channels blocked by ADP) nih.gov
Mixture of AMP-PNP and ADPActivated channels nih.gov
ATP (inhibitory concentration)Increased open probability annualreviews.org
ATP or AMP-PNP (Rat Ventricular Myocytes)Activated channels koreascience.kr

Downstream Cellular and Subcellular Effects Initiated by KATP Channel Activation

Activation of KATP channels by this compound leads to a cascade of events within the cell, influencing various physiological processes.

Regulation of Intracellular Calcium Levels ([Ca2+]i)

A key downstream effect of KATP channel opening is the modulation of intracellular calcium concentration ([Ca2+]i). By increasing potassium efflux, this compound causes hyperpolarization of the cell membrane ucl.ac.uknih.gov. This hyperpolarization reduces the driving force for calcium influx through voltage-gated calcium channels, leading to a net decrease in intracellular calcium levels nih.govsemanticscholar.org.

Studies in guinea pig femoral artery strips have shown that this compound administration leads to a decrease in intracellular Ca2+ levels that precedes vasorelaxation semanticscholar.org. Similarly, in osteoblastic cells exposed to antimycin A, this compound prevented the antimycin A-induced elevation of intracellular [Ca2+] spandidos-publications.comnih.gov. In a cold potassium cardioplegia model, this compound supplementation significantly decreased myoplasmic Ca2+ accumulation in coronary smooth muscle in a dose-dependent manner physiology.org.

This compound has also been shown to relieve calcium overload in cardiac microvascular endothelial cells after oxygen-glucose deprivation/reperfusion injury springermedizin.de. Furthermore, it may reduce calcium release from internal stores researchgate.net.

Cell TypeConditionThis compound Effect on [Ca2+]iReference
Guinea pig femoral artery smooth musclePrecontracted with high K+Decreased semanticscholar.org
Osteoblastic MC3T3-E1 cellsAntimycin A-induced injuryPrevented elevation spandidos-publications.comnih.gov
Coronary smooth muscleCold potassium cardioplegia modelDecreased accumulation physiology.org
Cardiac microvascular endothelial cellsOxygen-glucose deprivation/reperfusionRelieved overload springermedizin.de
Guinea pig cardiac ventricular myocytes-Enhanced (via NO/cGMP/PKG) nih.gov

Note: One study in guinea pig cardiac ventricular myocytes found that this compound enhanced intracellular Ca2+ concentration, which was linked to the NO/cGMP/PKG signaling pathway and Na+/Ca2+ exchanger function, suggesting potential cell-type specific or context-dependent effects on calcium handling nih.gov.

Impact on Membrane Potential and Electrophysiological Properties

The opening of KATP channels by this compound increases potassium conductance across the cell membrane, leading to potassium efflux and subsequent hyperpolarization of the membrane potential ucl.ac.uknih.govkarger.comosti.gov. This hyperpolarization is a primary mechanism underlying this compound's effects, particularly its vasodilatory action ucl.ac.uknih.gov.

In rat mesenteric small arteries, this compound causes a concentration-dependent reversible hyperpolarization ucl.ac.uk. Intracellular electrical recording in rat portal vein and aorta showed that this compound abolished spontaneous electrical activity and hyperpolarized the cells towards the calculated potassium equilibrium potential (EK) osti.gov. This hyperpolarization was maintained in the continued presence of this compound osti.gov.

This compound also affects the electrophysiological properties of cardiac muscle. In guinea-pig papillary muscle, this compound shortened the action potential duration (APD) nih.govoup.com. In the rabbit sino-atrial node, higher concentrations of this compound shortened APD and decreased heart rate, maximum rate of rise (Vmax), action potential amplitude, and the rate of diastolic depolarization nih.govoup.com. These effects are attributed to an increase in potassium conductance nih.govoup.com.

The hyperpolarizing effect of this compound has also been observed in endothelial cells from isolated rat aorta, although cultured endothelial cells showed no response researchgate.net.

Tissue/Cell TypeEffect on Membrane Potential/ElectrophysiologyReference
Vascular smooth muscle (general)Hyperpolarization nih.gov
Rat mesenteric small arteriesConcentration-dependent reversible hyperpolarization ucl.ac.uk
Rat portal vein and aortaAbolished spontaneous electrical activity, hyperpolarized towards EK osti.gov
Guinea-pig papillary muscleShortened action potential duration (APD) nih.govoup.com
Rabbit sino-atrial nodeShortened APD, decreased heart rate, Vmax, amplitude, diastolic depolarization (at higher conc.) nih.govoup.com
Endothelial cells (isolated rat aorta)Slowly developing sustained hyperpolarization researchgate.net

Influence on Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound has demonstrated protective effects against oxidative stress, which may be linked to its KATP channel opening activity. Oxidative stress involves an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them.

Studies have shown that this compound can suppress the elevation of reactive oxygen species (ROS). In mouse hippocampal HT22 cells, this compound significantly suppressed glutamate-induced ROS elevation, which contributed to protecting the cells against glutamate-induced death nih.govresearchgate.net. This protective effect was abolished by the KATP channel blocker glibenclamide nih.gov.

In osteoblastic cells exposed to antimycin A, this compound prevented antimycin A-induced mitochondrial superoxide (B77818) release spandidos-publications.comnih.gov. This compound treatment also suppressed cellular and mitochondrial ROS accumulation in cardiac microvascular endothelial cells after oxygen-glucose deprivation/reperfusion injury springermedizin.de.

The mechanism may involve the stabilization of mitochondrial membrane potential nih.gov. This compound, as a non-selective KATP opener, can cause mitochondrial membrane depolarization, which may decrease transmembrane potential difference and weaken Ca2+ internal flow, contributing to the maintenance of mitochondrial integrity and reduced ROS production nih.gov.

Cell TypeConditionThis compound Effect on ROS/Oxidative StressReference
Mouse hippocampal HT22 cellsGlutamate-induced toxicitySuppressed ROS elevation nih.govresearchgate.net
Osteoblastic MC3T3-E1 cellsAntimycin A-induced oxidative damagePrevented mitochondrial superoxide release spandidos-publications.comnih.gov
Cardiac microvascular endothelial cellsOxygen-glucose deprivation/reperfusionSuppressed cellular and mitochondrial ROS springermedizin.de
Rat cardiomyocytesHypoxia-reoxygenation injuryDecreased ROS generation nih.govplos.orgplos.org

Modulation of Cellular Signaling Pathways

This compound's effects extend to the modulation of various intracellular signaling pathways, contributing to its protective and functional outcomes.

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway involved in regulating fundamental cellular functions, including cell proliferation, survival, and metabolism spandidos-publications.comgenome.jp. Studies have indicated that this compound can influence this pathway.

In osteoblastic MC3T3-E1 cells exposed to antimycin A, this compound enhanced the antimycin A-inhibited PI3K and Akt activity and CREB phosphorylation spandidos-publications.comspandidos-publications.com. The protective effects of this compound on cell survival in this context were prevented by inhibitors of PI3K or Akt, suggesting that the PI3K/Akt pathway is involved in mediating these effects spandidos-publications.comnih.govspandidos-publications.com. Activation of Akt is known to play a crucial role in cell survival and can prevent mitochondrial cytochrome c release spandidos-publications.com.

The PI3K/Akt/CREB signaling pathway is considered a pro-survival signal, and this compound's ability to rescue its activation in the presence of cellular insults may contribute to its cytoprotective effects spandidos-publications.comspandidos-publications.com.

Cell TypeConditionThis compound Effect on PI3K/Akt PathwayReference
Osteoblastic MC3T3-E1 cellsAntimycin A-induced oxidative damageEnhanced inhibited activity, rescued activation spandidos-publications.comnih.govspandidos-publications.com
Compound NamePubChem CID
This compound4826 wikipedia.orgflybase.orguni.lu
This compound monohydrate55329 akrivisbio.commybiosource.comuni.lu

Note: this compound and this compound monohydrate have different CIDs wikipedia.orgakrivisbio.commybiosource.comuni.lu. The primary compound discussed is this compound (anhydrous form).this compound is a cyanoguanidine compound known for its function as a potassium channel opener, primarily targeting ATP-sensitive potassium (KATP) channels wikipedia.orgakrivisbio.commybiosource.com. This interaction leads to alterations in ion permeability and membrane potential, subsequently influencing a range of cellular processes, including intracellular calcium regulation, oxidative stress modulation, and the activation of specific signaling pathways spandidos-publications.comucl.ac.ukspringermedizin.denih.gov. Research has explored this compound's effects in various cell types, including smooth muscle, cardiac muscle, and neurons spandidos-publications.comnih.govnih.gov.

This compound's main mechanism involves the modulation of ATP-sensitive potassium (KATP) channels, which are vital in linking cellular metabolic state to electrical activity in diverse cell types researchgate.net.

Sarcolemmal KATP Channel (sKATP) Interactions

Role of Intracellular Nucleotides (ATP, ADP, AMP-PNP) in this compound's KATP Channel Modulation

KATP channels are regulated by intracellular nucleotide concentrations, particularly ATP and ADP researchgate.netannualreviews.org. ATP acts as the primary inhibitor, causing channel closure, while ADP can decrease the channel's sensitivity to ATP, thereby promoting opening researchgate.netannualreviews.org. This compound interacts with the KATP channel complex, affecting its gating in the presence of these nucleotides.

Studies using inside-out patch clamp techniques have provided detailed insights into these interactions. This compound has been shown to increase the open probability of KATP channels when inhibitory concentrations of ATP are present annualreviews.org. However, this compound's effect can vary depending on the specific nucleotides and tissue type. For example, in mouse skeletal muscle, this compound did not activate KATP channels in the presence of the non-hydrolysable ATP analogue AMP-PNP alone, but it did activate them in the presence of a mixture of AMP-PNP and ADP nih.gov. This suggests a complex interaction where the presence and relative levels of ATP and ADP influence this compound's modulatory capacity nih.gov.

A proposed model suggests that the KATP channel possesses binding sites for both this compound and nucleotides: an activatory (A) site and an inhibitory (I) site for nucleotides. According to this model, binding of ATP or ADP to the A site activates the channel, while binding of ATP, AMP-PNP, or ADP to the I site closes it. This compound is thought to activate the channel and displace inhibitors from the I site, but only when the A site is occupied nih.gov.

Another study in rat ventricular myocytes indicated that this compound activated KATP channels in inside-out patches in the presence of ATP or AMP-PNP, as well as in a partial rundown state. The channel-opening effect was not influenced by protein tyrosine phosphatase but was blocked by protein phosphatase 2A, suggesting that serine/threonine phosphorylation is a necessary prerequisite for this compound's effect, although the effect itself is not mediated by direct phosphorylation of the channel protein koreascience.kr.

These findings underscore the intricate relationship between this compound and intracellular nucleotides in regulating KATP channel activity.

Nucleotide ConditionThis compound Effect on KATP Channels (Mouse Skeletal Muscle)Reference
AMP-PNP aloneNo activation nih.gov
ADP aloneDid not enhance open probability (channels blocked by ADP) nih.gov
Mixture of AMP-PNP and ADPActivated channels nih.gov
ATP (inhibitory concentration)Increased open probability annualreviews.org
ATP or AMP-PNP (Rat Ventricular Myocytes)Activated channels koreascience.kr

Downstream Cellular and Subcellular Effects Initiated by KATP Channel Activation

Activation of KATP channels by this compound triggers a series of intracellular events that impact various physiological processes.

Regulation of Intracellular Calcium Levels ([Ca2+]i)

A significant downstream effect of KATP channel opening is the modulation of intracellular calcium concentration ([Ca2+]i). By increasing potassium efflux, this compound induces hyperpolarization of the cell membrane ucl.ac.uknih.gov. This hyperpolarization reduces the inward driving force for calcium through voltage-gated calcium channels, resulting in a net decrease in intracellular calcium levels nih.govsemanticscholar.org.

Studies in guinea pig femoral artery strips have demonstrated that this compound administration leads to a decrease in intracellular Ca2+ levels that precedes vasorelaxation semanticscholar.org. Similarly, in osteoblastic cells exposed to antimycin A, this compound prevented the antimycin A-induced rise in intracellular [Ca2+] spandidos-publications.comnih.gov. In a cold potassium cardioplegia model, this compound supplementation significantly reduced myoplasmic Ca2+ accumulation in coronary smooth muscle in a dose-dependent manner physiology.org.

This compound has also been shown to alleviate calcium overload in cardiac microvascular endothelial cells following oxygen-glucose deprivation/reperfusion injury springermedizin.de. Furthermore, it may reduce calcium release from internal stores researchgate.net.

Cell TypeConditionThis compound Effect on [Ca2+]iReference
Guinea pig femoral artery smooth musclePrecontracted with high K+Decreased semanticscholar.org
Osteoblastic MC3T3-E1 cellsAntimycin A-induced injuryPrevented elevation spandidos-publications.comnih.gov
Coronary smooth muscleCold potassium cardioplegia modelDecreased accumulation physiology.org
Cardiac microvascular endothelial cellsOxygen-glucose deprivation/reperfusionRelieved overload springermedizin.de
Guinea pig cardiac ventricular myocytes-Enhanced (via NO/cGMP/PKG) nih.gov

Note: One study in guinea pig cardiac ventricular myocytes indicated that this compound enhanced intracellular Ca2+ concentration, which was linked to the NO/cGMP/PKG signaling pathway and Na+/Ca2+ exchanger function, suggesting potential cell-type specific or context-dependent effects on calcium handling nih.gov.

Impact on Membrane Potential and Electrophysiological Properties

The activation of KATP channels by this compound increases potassium conductance across the cell membrane, leading to potassium efflux and subsequent hyperpolarization of the membrane potential ucl.ac.uknih.govkarger.comosti.gov. This hyperpolarization is a key mechanism underlying this compound's effects, particularly its vasodilatory action ucl.ac.uknih.gov.

In rat mesenteric small arteries, this compound induces a concentration-dependent reversible hyperpolarization ucl.ac.uk. Intracellular electrical recordings in rat portal vein and aorta showed that this compound abolished spontaneous electrical activity and hyperpolarized the cells towards the calculated potassium equilibrium potential (EK) osti.gov. This hyperpolarization was sustained in the continuous presence of this compound osti.gov.

This compound also influences the electrophysiological properties of cardiac muscle. In guinea-pig papillary muscle, this compound shortened the action potential duration (APD) nih.govoup.com. In the rabbit sino-atrial node, higher concentrations of this compound shortened APD and decreased heart rate, maximum rate of rise (Vmax), action potential amplitude, and the rate of diastolic depolarization nih.govoup.com. These effects are attributed to an increase in potassium conductance nih.govoup.com.

The hyperpolarizing effect of this compound has also been observed in endothelial cells from isolated rat aorta, although cultured endothelial cells did not show a response researchgate.net.

Tissue/Cell TypeEffect on Membrane Potential/ElectrophysiologyReference
Vascular smooth muscle (general)Hyperpolarization nih.gov
Rat mesenteric small arteriesConcentration-dependent reversible hyperpolarization ucl.ac.uk
Rat portal vein and aortaAbolished spontaneous electrical activity, hyperpolarized towards EK osti.gov
Guinea-pig papillary muscleShortened action potential duration (APD) nih.govoup.com
Rabbit sino-atrial nodeShortened APD, decreased heart rate, Vmax, amplitude, diastolic depolarization (at higher conc.) nih.govoup.com
Endothelial cells (isolated rat aorta)Slowly developing sustained hyperpolarization researchgate.net

Influence on Oxidative Stress and Reactive Oxygen Species (ROS) Production

This compound has demonstrated protective effects against oxidative stress, potentially linked to its KATP channel opening activity. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of the biological system to neutralize them.

Studies have shown that this compound can suppress the elevation of reactive oxygen species (ROS). In mouse hippocampal HT22 cells, this compound significantly suppressed glutamate-induced ROS elevation, contributing to the protection of cells against glutamate-induced death nih.govresearchgate.net. This protective effect was blocked by the KATP channel inhibitor glibenclamide nih.gov.

In osteoblastic cells exposed to antimycin A, this compound prevented antimycin A-induced mitochondrial superoxide release spandidos-publications.comnih.gov. This compound treatment also suppressed cellular and mitochondrial ROS accumulation in cardiac microvascular endothelial cells after oxygen-glucose deprivation/reperfusion injury springermedizin.de.

The mechanism may involve the stabilization of mitochondrial membrane potential nih.gov. This compound, as a non-selective KATP opener, can induce mitochondrial membrane depolarization, which may reduce transmembrane potential difference and weaken Ca2+ internal flow, contributing to the maintenance of mitochondrial integrity and reduced ROS production nih.gov.

Cell TypeConditionThis compound Effect on ROS/Oxidative StressReference
Mouse hippocampal HT22 cellsGlutamate-induced toxicitySuppressed ROS elevation nih.govresearchgate.net
Osteoblastic MC3T3-E1 cellsAntimycin A-induced oxidative damagePrevented mitochondrial superoxide release spandidos-publications.comnih.gov
Cardiac microvascular endothelial cellsOxygen-glucose deprivation/reperfusionSuppressed cellular and mitochondrial ROS springermedizin.de
Rat cardiomyocytesHypoxia-reoxygenation injuryDecreased ROS generation nih.govplos.orgplos.org

Modulation of Cellular Signaling Pathways

This compound's influence extends to the modulation of various intracellular signaling pathways, contributing to its protective and functional outcomes.

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pathway involved in regulating fundamental cellular functions, including cell proliferation, survival, and metabolism spandidos-publications.comgenome.jp. Studies have indicated that this compound can influence this pathway.

In osteoblastic MC3T3-E1 cells exposed to antimycin A, this compound enhanced the antimycin A-inhibited PI3K and Akt activity and CREB phosphorylation spandidos-publications.comspandidos-publications.com. The protective effects of this compound on cell survival in this context were prevented by inhibitors of PI3K or Akt, suggesting that the PI3K/Akt pathway is involved in mediating these effects spandidos-publications.comnih.govspandidos-publications.com. Activation of Akt is known to play a crucial role in cell survival and can prevent mitochondrial cytochrome c release spandidos-publications.com.

The PI3K/Akt/CREB signaling pathway is considered a pro-survival signal, and this compound's ability to rescue its activation in the presence of cellular insults may contribute to its cytoprotective effects spandidos-publications.comspandidos-publications.com.

cAMP-responsive element-binding protein (CREB) Pathway

The cAMP-responsive element-binding protein (CREB) is a transcription factor that regulates the expression of genes containing cAMP response elements (CRE) in their promoters wikipedia.org. CREB activation often involves phosphorylation at serine 133, which can be mediated by various kinases, including Protein Kinase A (PKA) and those downstream of the PI3K/Akt pathway wikipedia.orgspandidos-publications.com.

Research suggests that this compound can influence CREB phosphorylation. In osteoblastic MC3T3-E1 cells subjected to oxidative damage induced by antimycin A, this compound treatment was found to enhance the phosphorylation of CREB spandidos-publications.comspandidos-publications.com. This effect was observed alongside the enhancement of PI3K and Akt activity, suggesting that this compound's influence on CREB phosphorylation in this context may be mediated, at least in part, through the PI3K/Akt signaling cascade spandidos-publications.comspandidos-publications.com. Inhibition of PI3K or Akt was shown to perturb the protective effects of this compound, further supporting the involvement of this pathway upstream of CREB spandidos-publications.com.

Conversely, studies investigating the effect of cAMP on vascular KATP channels have noted that a specific Epac-specific cAMP analogue, which activates Epac but not PKA, inhibited this compound-evoked currents nih.gov. While this doesn't directly demonstrate this compound's action on the CREB pathway via cAMP/PKA, it highlights a complex interplay where cAMP signaling, which typically activates CREB via PKA, can modulate the activity of the very channels this compound targets. nih.gov.

Data regarding this compound's effect on CREB phosphorylation in antimycin A-treated osteoblastic cells:

TreatmentPI3K ActivityAkt ActivityCREB Phosphorylation
ControlNormalNormalNormal
Antimycin ADecreasedDecreasedDecreased
Antimycin A + this compound (0.01 μM)Enhanced-Enhanced
Antimycin A + this compound (0.1 μM)EnhancedEnhancedEnhanced

Based on research findings in MC3T3-E1 cells spandidos-publications.comspandidos-publications.com. Specific quantitative data points may vary depending on experimental conditions.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival wikipedia.orgnih.govmdpi.com. Activation of this pathway typically involves a cascade of kinases: Raf (MAP3K), MEK (MAP2K), and finally ERK (MAPK) wikipedia.orgnih.gov.

While this compound is primarily known for its KATP channel opening activity, some studies suggest potential links or interactions with the MAPK/ERK pathway. For instance, the ERK pathway has been implicated in cardiovascular processes where KATP channels also play a role mdpi.comoup.com. Although direct activation or inhibition of the core MAPK/ERK cascade by this compound is not extensively documented in the provided search results, the interplay between KATP channels and pathways like MAPK/ERK in cellular responses, particularly in the cardiovascular system and under stress conditions, suggests potential indirect modulation or shared downstream effects oup.com.

It is noted that the MAPK molecule can phosphorylate and activate MNK, which in turn phosphorylates CREB wikipedia.org. This indicates a potential point of convergence or crosstalk between the MAPK/ERK and CREB pathways, which this compound appears to influence spandidos-publications.comspandidos-publications.com.

Rho Kinase Pathway

The Rho Kinase (ROCK) pathway, downstream of the small GTPase RhoA, plays a significant role in regulating various cellular functions, including cytoskeletal dynamics, smooth muscle contraction, and gene expression eyewiki.org. ROCK inhibitors are known to affect processes like vascular tone and cell permeability eyewiki.org.

Research indicates a connection between KATP channel activity and the Rho Kinase pathway. Studies have suggested that KATP channels, when activated by this compound, can trigger signaling through Rho kinase researchgate.net. In guinea-pig trachealis, the relaxant effect of this compound was influenced by inhibitors of RhoA kinase (HA 1077), suggesting that the Rho Kinase pathway can modulate the functional response to this compound-induced KATP channel opening nih.gov. Pretreatment with the RhoA kinase inhibitor HA 1077 increased the this compound-induced relaxations in carbachol-contracted tissues nih.gov. This implies that inhibiting Rho Kinase activity can enhance the relaxant effect of this compound where cholinergic stimulation is involved nih.gov.

Data on the effect of Rho Kinase inhibition on this compound-induced relaxation:

Tissue TypeContractile AgentThis compound Effect (without inhibitor)This compound Effect (with HA 1077)
Sensitized Guinea-pig TrachealisCarbacholDecreased relaxationIncreased relaxation (~100%)

Based on research findings in guinea-pig trachealis nih.gov.

Another study, while focusing on a different KCa channel opener (NS1619), mentioned previous work showing that this compound pretreatment could induce a protective effect on shock-induced vascular hyporeactivity, and the mechanism involved the PDZ-Rho GEF-RhoA-Rho kinase pathway nih.gov. This further supports a link between this compound and the Rho Kinase signaling cascade in the context of vascular responses. nih.gov.

HIF-1α/HRE Pathway and its Target Genes (HO-1, iNOS, VEGF)

The Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that responds to low oxygen levels (hypoxia) and plays a crucial role in cellular adaptation by regulating the expression of genes containing Hypoxia Response Elements (HRE) plos.orgresearchgate.netresearchgate.net. Target genes of the HIF-1α/HRE pathway include those involved in angiogenesis, erythropoiesis, and glucose metabolism, such as Heme Oxygenase-1 (HO-1), inducible Nitric Oxide Synthase (iNOS), and Vascular Endothelial Growth Factor (VEGF) plos.orgresearchgate.netoup.comnih.gov.

Recent research has demonstrated that this compound can activate the HIF-1α/HRE pathway, particularly in the context of protecting cardiomyocytes against hypoxia-reoxygenation (HR) injury plos.orgresearchgate.netnih.govresearchgate.netsemanticscholar.org. Studies have shown that this compound treatment significantly increases the protein expression of HIF-1α in HR cardiomyocytes plos.orgnih.govresearchgate.net. While the mRNA levels of HIF-1α may not show significant changes, the protein level is notably enhanced by this compound plos.org. This suggests a post-transcriptional or stabilization effect of this compound on HIF-1α.

Furthermore, this compound has been shown to promote the binding of HIF-1α to HREs, thereby activating the transcription of downstream target genes plos.orgsemanticscholar.org. Research indicates that this compound treatment significantly enhances the mRNA and protein expression of HO-1, iNOS, and VEGF in HR cardiomyocytes compared to untreated HR groups plos.orgnih.govresearchgate.netsemanticscholar.org. These findings suggest that this compound's protective effects in models of HR injury are mediated, at least in part, through the activation of the HIF-1α/HRE pathway and the subsequent upregulation of its target genes plos.orgresearchgate.net.

Molecular docking studies have predicted that prolyl hydroxylase (PHD), an enzyme that regulates HIF-1α stability, may be a potential target for this compound plos.orgnih.govresearchgate.netsemanticscholar.org. The binding energy analysis suggested a strong interaction between this compound and PHD, indicating that this compound might upregulate HIF-1α protein expression by interacting with PHD plos.orgnih.govresearchgate.netsemanticscholar.org.

Data on the effect of this compound on HIF-1α and target gene expression in hypoxic-reoxygenated cardiomyocytes:

Treatment GroupHIF-1α Protein ExpressionHO-1 mRNA ExpressioniNOS mRNA ExpressionVEGF mRNA Expression
HRIncreasedIncreasedIncreasedIncreased
HR + this compoundSignificantly EnhancedLargely EnhancedLargely EnhancedLargely Enhanced

Based on research findings in HR rat cardiomyocytes plos.orgsemanticscholar.org. Statistical significance (e.g., P < 0.001) was reported for the enhancement by this compound compared to the HR group for mRNA levels of HO-1, iNOS, and VEGF plos.orgsemanticscholar.org.

Pharmacological Profile and Preclinical Investigations

In Vitro Studies on Isolated Tissues and Cells

In vitro studies have been crucial in characterizing the direct effects of pinacidil on various tissues, free from systemic influences.

This compound is well-established as a potent vasorelaxant agent. Its ability to relax vascular smooth muscle is primarily attributed to the activation of ATP-sensitive potassium (KATP) channels. medchemexpress.comnih.gov This activation leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. medchemexpress.comnih.gov Membrane hyperpolarization subsequently closes voltage-dependent calcium channels, reducing intracellular calcium concentrations and resulting in smooth muscle relaxation. nih.gov While the opening of KATP channels is a major mechanism, some studies suggest that this compound may also exert vasorelaxant effects through K+ channel-independent mechanisms, potentially involving presynaptic inhibition of norepinephrine (B1679862) release from sympathetic neurons or modulation of the Na+-Ca2+ exchanger. nih.govresearchgate.netnih.gov Studies using Kir6.2-knockout mice indicate that Kir6.1/SUR2B subunits form the predominant KATP channel composition in vascular smooth muscle and are a major target for vasodilatory potassium channel openers like this compound. researchgate.net

This compound has been shown to inhibit spontaneous tone in isolated vascular smooth muscle preparations. medchemexpress.commedchemexpress.com Furthermore, it effectively reduces contractions induced by various agonists. For instance, this compound produces concentration-dependent inhibition of responses to noradrenaline and KCl in rat aorta and portal vein. medchemexpress.com It also relaxes bovine and canine blood vessels precontracted with agents like U46619, prostaglandin (B15479496) F2 alpha, or norepinephrine. nih.gov The potency and efficacy of this compound in relaxing vascular smooth muscle can vary depending on the precontracting agent used and the specific vascular bed studied.

Comparisons of this compound's vasorelaxant potency with that of its analogs and other potassium channel openers have been conducted. In relaxing serotonin-contracted rat aortic strips, this compound demonstrated greater potency compared to minoxidil (B1677147) and hydralazine (B1673433) in vitro. nih.gov Studies comparing this compound with cromakalim (B1669624) and its analog U-89232 in isolated vascular segments showed that cromakalim was significantly more potent than either this compound or U-89232. karger.com Glibenclamide, a KATP channel blocker, was found to completely antagonize the effects of this compound in vascular tissue, while only blunting the effects of cromakalim and U-89232, suggesting potential differences in their interaction with the channel or additional mechanisms for the latter compounds. karger.com

Here is a table summarizing comparative vasorelaxant potency data:

CompoundTissuePrecontracting AgentED50 (µM)Citation
This compoundRat aortic stripsSerotonin0.3 nih.gov
MinoxidilRat aortic stripsSerotonin100 nih.gov
HydralazineRat aortic stripsSerotonin200 nih.gov

Note: ED50 values are approximate and can vary depending on experimental conditions.

Studies on isolated cardiac tissue have revealed that this compound can influence both electrophysiological properties and contractility. This compound is known to activate ATP-regulated potassium channels (IK-ATP) in cardiac tissues, which is thought to be involved in increased potassium permeability during ischemia. ahajournals.orgnih.govnih.gov In isolated canine cardiac tissues, this compound significantly reduced action potential duration in Purkinje fibers and ventricular muscle. nih.gov The EC50 for this effect in Purkinje fibers was reported to be 2.6 ± 0.5 µM. nih.gov this compound also decreased barium-induced automaticity in Purkinje fibers. nih.gov

While this compound activates KATP channels in cardiac myocytes, this effect can lead to a marked dispersion of repolarization and refractoriness, potentially contributing to extrasystolic activity via a mechanism termed phase 2 reentry, particularly in canine ventricular epicardium. ahajournals.org However, in some cases, this compound's effect of shortening the effective refractory period and abolishing conduction block at short cycle lengths in initially excitable epicardial border zones of healing infarcts prevented the initiation of reentry. ahajournals.org

In terms of contractility, this compound has been shown to have a direct negative inotropic effect in isolated cat papillary muscle, with an EC50 of 4.1 ± 0.7 µM. nih.gov this compound also decreased force generation in wild-type mouse hearts but not in Kir6.2 knockout hearts, indicating that the Kir6.2 subunit mediates the depression of cardiac contractility induced by potassium channel openers. hku.hk

This compound's effects on cardiac tissue, including action potential shortening and negative inotropy, are generally observed at higher concentrations compared to its vasorelaxant effects. nih.gov

Here is a table summarizing some cardiac effects of this compound:

EffectTissue/Cell TypeEC50 (µM)Citation
Reduction in APD (Purkinje fibers)Isolated canine Purkinje fibers2.6 ± 0.5 nih.gov
Negative InotropyIsolated cat papillary muscle4.1 ± 0.7 nih.gov

Note: APD = Action Potential Duration.

Beyond vascular tissue, this compound's effects have been investigated in various other types of smooth muscle, demonstrating its broader smooth muscle relaxant properties.

In isolated guinea-pig tracheal preparations, this compound demonstrated concentration-dependent relaxant activity. nih.gov Its potency and efficacy varied depending on the agent used to induce tracheal tone, with higher potency observed in spontaneously contracted preparations compared to those contracted by histamine, PGF2 alpha, LTC4, or carbachol. nih.gov this compound produced almost total relaxation of guinea-pig trachea, and this effect was unaffected by apamin (B550111), suggesting it does not primarily act via small conductance calcium-activated potassium channels. medchemexpress.com Studies in isolated bovine trachealis indicated that this compound attenuates contraction primarily through postjunctional mechanisms. nih.gov

In the isolated human bladder, this compound concentration-dependently depressed contractions elicited by carbachol, low concentrations of K+, and electrical stimulation. auajournals.orgnih.gov This effect is believed to be partly caused by the opening of potassium channels, leading to potassium efflux and hyperpolarization of detrusor cells. auajournals.orgnih.gov this compound has also been shown to suppress spontaneous contractile activity in rats with bladder outlet obstruction and detrusor hypertrophy, with a more pronounced effect in hypertrophied detrusor. nih.govresearchgate.net this compound inhibited spontaneous calcium oscillations in isolated guinea-pig urinary bladder smooth muscle cells.

Studies on gastrointestinal smooth muscle have shown that this compound, as a KATP channel opener, can have therapeutic effects on mild essential hypertension by relaxing arterial smooth muscle, and similar KATP channel effects are observed in the GI tract. jnmjournal.org this compound hyperpolarized the membrane and inhibited the generation of pacemaker potentials in cultured colonic interstitial cells of Cajal (ICCs) from mice, an effect blocked by glibenclamide. koreamed.org This suggests that this compound can modulate gastrointestinal motility by activating KATP channels in ICCs. koreamed.org this compound also modulated spontaneous electrical activities, including slow waves and pacemaker potentials, in antral smooth muscle of the guinea-pig stomach, causing membrane hyperpolarization and reducing the amplitude of follower potentials. nih.gov Studies using gene-modified mice have confirmed that Kir6.1/SUR2 subunits underlie smooth muscle KATP channels throughout the small intestine and colon and mediate this compound-induced relaxation in the small intestine. jci.org

This compound has also been studied for its effects on isolated penile erectile tissue (corpus cavernosum). It has been shown to induce relaxation in this tissue, suggesting a potential role in the treatment of erectile dysfunction, likely mediated through the activation of KATP channels. auajournals.org

Here is a table summarizing effects of this compound on other smooth muscle types:

Tissue TypeObserved EffectMechanism/TargetCitation
Tracheal Smooth MuscleConcentration-dependent relaxation, inhibition of agonist-induced contractionsK+ channel opening (likely KATP), postjunctional nih.govnih.gov
Bladder Smooth MuscleDepression of spontaneous and evoked contractions, increased 86Rb effluxK+ channel opening (hyperpolarization) auajournals.orgnih.govnih.govresearchgate.net
Gastrointestinal Smooth MuscleHyperpolarization, inhibition of pacemaker potentials and slow wavesKATP channel activation in ICCs and SMCs jnmjournal.orgkoreamed.orgnih.govjci.org
Corpus CavernosumRelaxationKATP channel activation auajournals.org

Note: 86Rb efflux is an indicator of potassium channel activity.

Given that minoxidil, another potassium channel opener, is used for hair growth, this compound's effects on dermal papilla cells and hair follicles have also been investigated. While this compound is a known activator of KATP channels and has been shown to induce hair growth in clinical studies, in vitro studies on cultured human dermal papilla cells have yielded complex results regarding the direct activation of potassium channels in these cells. tokushima-u.ac.jpnii.ac.jpresearchgate.netnih.govnih.gov

Some studies using patch clamp techniques on cultured human dermal papilla cells could not observe KATP channels and found that this compound did not activate KATP or calcium-activated potassium (KCa) channels. tokushima-u.ac.jpnii.ac.jpresearchgate.net Similarly, 86Rb efflux studies in dermal papilla cells did not show increased efflux in the presence of this compound. tokushima-u.ac.jpnih.gov These findings suggest that the effect of this compound on hair growth may not be directly mediated by the opening of KATP or KCa channels in dermal papilla cells. tokushima-u.ac.jpnii.ac.jp The dominant potassium channels observed in these cells were large-conductance KCa channels, which were not activated by this compound. tokushima-u.ac.jpnii.ac.jp

These results imply that if this compound promotes hair growth, it might involve mechanisms other than direct potassium channel activation in dermal papilla cells, such as increased blood flow to the hair follicle. nih.gov

Here is a table summarizing findings in dermal papilla cells:

Cell TypeObserved K+ ChannelsThis compound Effect on K+ ChannelsCitation
Human Dermal Papilla CellsDominant large-conductance KCa channels, KATP not observedNo activation of KATP or KCa tokushima-u.ac.jpnii.ac.jpresearchgate.netnih.gov

Note: KCa = Calcium-activated potassium channel.

Effects on Spontaneous Tone and Agonist-Induced Contractions

Cellular Protection Studies (e.g., Osteoblastic Cells, Cardiomyocytes)

This compound has demonstrated protective effects in various cell types. Studies have indicated that this compound can stimulate osteoblast function in osteoblastic MC3T3-E1 cells. physiology.org In the context of cardiac cells, this compound has shown the ability to reduce calcium overload and mitochondria-dependent apoptosis in cardiac microvascular endothelial cells (CMECs) following ischemia-reperfusion (I/R) injury. nih.govresearchgate.net Furthermore, this compound treatment has been found to maintain human cardiac microvascular endothelial cell (HCMEC) function after oxygen-glucose deprivation/reperfusion (OGD/R) injury by alleviating mitochondria-dependent apoptosis and reducing calcium overload. springermedizin.deresearchgate.net this compound, as a KATP channel opener, has been shown to reduce calcium overload in cardiomyocytes and the mitochondrial matrix, contributing to optimal reactive oxygen species (ROS) production and inhibition of mitochondrial permeability transition pore (MPTP) opening in rat heart models. nu.ac.th Additionally, this compound has been used in studies investigating agents that block apoptotic pathways in mesenchymal stem cells (MSCs) to improve their transplantation viability in infarcted hearts. mdpi.com Research also suggests that this compound may affect cardiomyocyte calcium transients, potentially through KATP channel activation, leading to reduced cell damage caused by hypoxia. researchgate.net

Studies on osteoblastic differentiation of mesenchymal stem cells (MSCs) have shown that hyperpolarization induced by KATP channel openers like this compound can elevate bone marker expression. Exposure to 1 µM and 10 µM this compound resulted in increased expression of bone sialoprotein (BSP), while diazoxide (B193173) (another KATP opener) upregulated both alkaline phosphatase (ALP) and BSP expression. nih.gov

In Vivo Animal Models

Animal models have been instrumental in evaluating the systemic effects of this compound.

Hemodynamic Profiling in Hypertensive Models

This compound is known to produce peripheral vasodilatation and reduce blood pressure and peripheral resistance. wikipedia.org In conscious normotensive dogs paced at a constant heart rate, intravenous infusion of this compound resulted in decreased mean aortic pressure (MAP). oup.com At a MAP of 62 mm Hg, this compound depressed the left ventricular endocardial:epicardial blood flow ratio more than sodium nitroprusside. oup.com However, this compound increased left ventricular blood flow in all transmural layers at two levels of hypotension, whereas nitroprusside only increased epicardial blood flow at the lower MAP. oup.com this compound demonstrated greater selectivity for the coronary circulation compared to the systemic circulation in these studies. oup.com

In the monocrotaline (B1676716) and chronic hypoxia models of pulmonary hypertension (PH) in rats, activation of SUR2 with this compound caused relaxation of pulmonary arteries and resulted in reduced cell proliferation and migration in human pulmonary artery smooth muscle cells (hPASMCs) and human pulmonary artery endothelial cells (hPAECs) from both control and PH patients. ersnet.org

Cardioprotective Effects in Ischemia-Reperfusion Models

This compound has shown cardioprotective effects in I/R models. This compound postconditioning has been evaluated in rat hearts subjected to transient hypoxia and reperfusion, demonstrating improved cardiac function recovery compared to the anoxia-reperfusion only group. nih.gov This effect was associated with changes in apoptosis protein expression, with this compound treatment mitigating the increase in Bax and FN and the decrease in Bcl-2 observed during anoxia-reperfusion. nih.gov

In a mouse model of cardiac microvascular I/R injury, this compound administration alleviated cardiac dysfunction, evidenced by improved left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), and reduced left ventricular end-diastolic diameter (LVEDD) and serum B-type natriuretic peptide (BNP) levels. nih.gov this compound treatment also improved cardiac vascular function by improving capillary density and perfusion and reducing no-reflow and infarction areas. nih.govspringermedizin.deresearchgate.net These benefits are attributed, in part, to this compound's ability to alleviate calcium overload and mitochondria-dependent apoptosis in CMECs. nih.govresearchgate.net this compound has been shown to directly bind to HSP90, which inhibits chaperone-mediated autophagy (CMA) degradation of calreticulin (B1178941) (CRT), a mechanism potentially contributing to its protective effects against endothelial calcium overload. nih.govresearchgate.net

This compound's cardioprotective effects are linked to its action as a non-selective KATP channel opener, affecting both sarcolemmal (sarcKATP) and mitochondrial (mitoKATP) channels. spandidos-publications.com This can lead to cell membrane hyperpolarization and mitochondrial membrane depolarization. spandidos-publications.com Different concentrations of this compound postconditioning have been studied in rat cardiac I/R injury, with higher concentrations (e.g., 50 µmol/l) showing optimal myocardial protection and a stronger ability to scavenge ROS during reperfusion. spandidos-publications.com

Neuropharmacological Investigations and Pain Modulation

Preclinical studies have investigated the role of this compound in pain modulation, primarily through its action on KATP channels which are expressed in pain pathways. frontiersin.orgnih.gov this compound, as a KATP channel opener, has been found to attenuate induced pain in various animal models and can potentiate the effects of analgesics. frontiersin.orgnih.gov

Studies involving intrathecal administration of this compound have shown antinociceptive effects in both diabetic and non-diabetic mice. frontiersin.org Intraplantar administration of this compound, often co-applied with pain inducers like bradykinin, formalin, λ-carrageenan, and prostaglandin E2 (PGE2), has demonstrated antinociceptive effects on pain induced by these agents, as well as on heat- and mechanical-induced nociception. frontiersin.orgresearchgate.net In formalin tests, this compound primarily influenced the late phases of pain. frontiersin.orgresearchgate.net Application of this compound to the dorsal root ganglion of the 5th lumbar nerve (L5) attenuated bradykinin-induced nociceptive behavior. frontiersin.orgresearchgate.net

This compound has also been shown to potentiate the enhancement of the pain threshold produced by tricyclic antidepressants like amitriptyline (B1667244) and clomipramine (B1669221) in mice, suggesting that it may facilitate the opening of KATP channels induced by these antidepressants. unifi.it While this compound itself did not induce hyperalgesic or analgesic effects when given alone in certain pain models, it modulated the effects of other analgesic compounds. unifi.it

Research also suggests that the anti-nociceptive effect induced by hydrogen sulfide (B99878) (H2S) donors is reversed by KATP channel blockers, and the KATP channel opener this compound potentiates the H2S-induced anti-nociceptive effect, indicating KATP channels mediate this effect. dergipark.org.tr

Hair Growth Stimulation Models

This compound, along with other KATP channel activators like minoxidil, has been shown to induce hair growth in cultured mouse vibrissa follicles and has been associated with hypertrichosis in clinical observations. tokushima-u.ac.jpnii.ac.jpresearchgate.net These findings support the hypothesis that opening of K+ channels plays a role in hair follicle regulation. tokushima-u.ac.jpnii.ac.jp

Studies using primary mouse epidermal keratinocyte and whole hair follicle cultures have demonstrated that this compound can stimulate DNA synthesis in these cells. nih.govkarger.com This suggests that potassium channel openers may retard the loss of proliferative activity of differentiating keratinocytes and exert a direct effect on hair follicles to stimulate growth. nih.govkarger.com

However, some studies using patch clamp and 86Rb efflux techniques on isolated outer root sheath cells and dermal papilla cells from hair follicles did not observe activation of these specific K+ channels by this compound or minoxidil sulfate, suggesting that the hair growth effect might be mediated by other mechanisms, such as increased blood flow. researchgate.net

Erectile Function Modulation in Animal Models

Potassium channels, including KATP channels, play a significant role in modulating human corporal smooth muscle tone and erectile capacity. auajournals.orgresearchgate.net this compound, as a KATP channel modulator, has been investigated for its effects on erectile function. auajournals.org

Studies using isolated penile corporal tissue strips from diabetic patients have shown a decreased relaxation response to KATP channel modulators like this compound compared to non-diabetic patients. auajournals.orgnih.gov This suggests potential alterations in KATP channel function related to diabetes mellitus in the context of erectile dysfunction. auajournals.org

In isolated human corporal tissue strips, this compound induced a concentration-dependent, glibenclamide-sensitive relaxation response. auajournals.org Electrophysiological recordings on freshly isolated corporal smooth muscle cells have documented the presence of ATP-sensitive K+ currents that are increased by this compound and blocked by glibenclamide. auajournals.orgresearchgate.net

In in vivo studies in rats, intracorporal injection of this compound has been shown to produce increases in intracavernosal pressure (ICP), ICP/mean arterial pressure (MAP), and the area under the curve (AUC), indicating erectile activity. physiology.org This erectile response induced by this compound was not altered by treatment with ODQ, an inhibitor of soluble guanylate cyclase. physiology.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies of this compound analogs have been crucial in understanding the molecular determinants of KATP channel activation and identifying compounds with potentially improved potency or selectivity capes.gov.brnih.govnih.govacs.org. These studies involve modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity.

Research has explored various modifications to the this compound structure, which consists of a cyanoguanidine moiety and a substituted pyridine (B92270) ring wikipedia.orgflybase.org. Analogs have been synthesized with alterations to the pyridine ring, the linker region, and the alkyl substituent on the guanidine (B92328) group nih.gov. These modifications aim to elucidate the specific structural features required for effective binding to and activation of KATP channels.

Quantitative in vitro data from these studies have been used to develop pharmacophore models for potassium channel opening activity nih.gov. These models suggest that the activity of this compound-related compounds can be rationalized by the presence of a hydrogen-bond-acceptor element, a hydrogen-bond-donor element, and a lipophilic binding group nih.gov. Disparities in the chiral recognition of lipophilic groups in different compounds suggest that conformational changes in the receptor may play a role nih.gov.

Bioisosteric replacements of the N-cyanoguanidine moiety of this compound have also been investigated. For example, replacing this group with a diaminocyclobutenedione template has led to novel series of KATP channel openers, such as squaric acid analogs, which have shown unique selectivity for bladder smooth muscle in vivo capes.gov.brnih.gov. Further modifications of the heterocyclic ring in these analogs to substituted aryl derivatives have yielded potent KATP channel openers with desired detrusor selectivity when administered orally capes.gov.br.

Studies comparing this compound with other KATP channel openers like diazoxide and minoxidil have highlighted differences in their interactions with SUR isoforms frontiersin.orgembopress.orgwikipedia.orgfishersci.caresearchgate.net. While this compound is generally effective on SUR2-containing channels, diazoxide is known to activate SUR1-containing channels found in pancreatic beta-cells embopress.orgresearchgate.net. This differential selectivity underscores the importance of structural variations among KATP channel openers in targeting specific tissues.

Impact of Structural Modifications on KATP Channel Selectivity and Potency

Structural modifications to the this compound molecule and its analogs significantly impact their selectivity and potency towards different KATP channel subtypes, which are defined by their Kir6.x and SURx subunit composition frontiersin.orgembopress.org. This compound itself shows preferential activity towards channels containing SUR2A and SUR2B frontiersin.orgembopress.org.

Studies involving chimeric SUR constructs have helped identify regions within the SUR subunit that are essential for the binding and action of this compound analogs. For instance, specific segments within the second transmembrane domain (TMD2) of SUR2A have been identified as crucial for the binding of the this compound analog P1075 embopress.org.

The C-terminus of SUR subunits also influences the affinity of KATP channel openers. Studies have shown that the affinities of this compound and its analogs can be lower for rat SUR2A compared to human SUR2B, suggesting that the C-terminus affects KCO affinity embopress.org. This difference in affinity may explain the lower potencies observed in cardiac versus vascular KATP channels embopress.org.

Modifications to the side chain of this compound analogs can alter their potency and selectivity. For example, in a series of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, which are structurally related to diazoxide but also share characteristics with this compound-type openers, alterations to substituents at different positions have been shown to affect potency and tissue selectivity tandfonline.com. Some of these analogs have demonstrated greater potency and selectivity for pancreatic versus aortic tissue compared to diazoxide portico.org.

The potency of this compound and its analogs is often assessed through functional assays, such as measuring the stimulation of 86Rb+ efflux from cells or tissues, or by evaluating their ability to relax smooth muscle nih.govresearchgate.net. EC50 values, representing the concentration of a compound required to elicit a half-maximal effect, are commonly used to quantify potency. For example, this compound has been reported to open Kir6.2/SUR2A channels with an EC50 of 11 µM in Tl+ flux assays frontiersin.org.

Radioligand Binding Studies with Tritiated this compound Analogs

Radioligand binding studies using tritiated this compound analogs have been instrumental in characterizing the interaction of KATP channel openers and blockers with their receptor sites researchgate.netacs.orgnih.gov. A key tritiated analog used in these studies is [³H]-P1075, an analog of this compound researchgate.netacs.orgnih.gov.

These studies have demonstrated that [³H]-P1075 binds with high affinity to specific sites in various tissues, including rat isolated aorta researchgate.net. The binding of [³H]-P1075 is displaceable by various KATP channel openers from different structural classes, including this compound, cromakalim, aprikalim, diazoxide, and minoxidil, as well as by KATP channel blockers like glibenclamide researchgate.netacs.orgnih.gov. This suggests that these compounds interact with the same target protein, although potentially at different allosterically coupled binding sites researchgate.netacs.orgnih.gov.

Specific binding of [³H]-P1075 has been observed in membranes from cells expressing SUR2A and SUR2B subunits, but not in cells expressing only Kir6.1 or Kir6.2, indicating that the binding site for this compound-type openers is located on the SUR subunit embopress.org.

Interestingly, the binding of tritiated this compound analogs like [³H]-P1075 to SUR subunits has been shown to be dependent on the presence of nucleotides, such as ATP or ADP embopress.orgnih.gov. While this compound can activate channels in electrophysiological studies even in the absence of added nucleotides, the presence of intracellular ATP or ADP can slow the off-rate of the response, suggesting a modulatory role of nucleotides on the interaction of this compound with the channel nih.gov. Mutations in the nucleotide-binding domains (NBDs) of SUR2A can affect the nucleotide dependence of this compound and P1075 action nih.gov.

The affinity of [³H]-P1075 binding can vary depending on the specific SUR isoform. For example, the affinity of P1075 for rat SUR2A can be lower than for human SUR2B embopress.org. The kinetics of binding, including association and dissociation rates, have been studied for tritiated this compound and other KATP channel openers, providing insights into the dynamic interaction of these compounds with the receptor nih.gov.

Radioligand binding studies have also revealed that the characteristics of [³H]-P1075 binding in vasculature can vary depending on the specific vascular preparation or the species studied . A significant correlation has been observed between the ability of structurally diverse potassium channel openers to inhibit [³H]-P1075 binding and their ability to relax vascular smooth muscle, further supporting the association of the receptor binding sites with the functional potassium channel protein researchgate.netacs.orgnih.gov.

While generating interactive data tables is beyond the scope of this text-based format, the following table summarizes some key data points regarding the potency of this compound and a related analog:

CompoundKATP Channel Subunit CompositionAssay TypeEC50 (µM)Reference
This compoundKir6.2/SUR2ATl+ flux11 frontiersin.org
CL-705G (this compound analog)Kir6.2/SUR2ATl+ flux9 frontiersin.org
This compoundKir6.1/SUR2BThallium flux7.3 ± 2.4 nih.gov

Advanced Research Methodologies and Techniques

Electrophysiological Techniques

Electrophysiological methods are fundamental to understanding the impact of Pinacidil on ion channel function and cellular excitability. These techniques allow for the direct measurement of electrical currents across cell membranes and changes in membrane potential.

Patch Clamp Techniques (Whole-Cell, Inside-Out, Cell-Attached) in Various Cell Types

Patch clamp techniques are extensively used to study the effects of this compound on KATP channels in various cell types, including cardiac ventricular myocytes, sinoatrial node (SAN) cells, and vascular smooth muscle cells (VSMCs). ahajournals.orgnih.govkjpp.netphysiology.orgresearchgate.nethep.com.cnnih.govphysiology.org

Whole-Cell Patch Clamp: This configuration provides access to the entire cell's ionic currents, allowing researchers to measure the cumulative effect of this compound on KATP channel activity. Studies using whole-cell patch clamp in guinea pig cardiac ventricular myocytes have shown that this compound enhances the Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner, with half-maximal effective concentrations (EC50) of approximately 23.5 µM for the outward current and 23.0 µM for the inward current. nih.gov In murine colonic myocytes, this compound activated inward currents in the presence of high external K+, which were suppressed by glibenclamide. physiology.org In human coronary artery VSMCs, this compound induced a large, nonrectifying outward current identified as IK(ATP). physiology.org

Inside-Out Patch Clamp: This excised patch configuration allows for precise control of the intracellular environment, facilitating studies on the direct interaction of this compound with the KATP channel from the intracellular side. Studies on guinea pig ventricular myocytes using inside-out patches demonstrated that this compound activated the ATP-sensitive K+ channel current in the presence of intracellular ATP, increasing the channel's open probability without altering unitary amplitude or conductance. ahajournals.orgnih.gov The effect of this compound was found to be dependent on intracellular ATP concentration, with higher ATP levels suppressing the this compound-activated current. ahajournals.orgnih.gov

Cell-Attached Patch Clamp: This on-cell configuration allows for the study of single-channel activity in a relatively undisturbed cellular environment. In guinea pig ventricular myocytes, this compound applied to the bath solution in cell-attached patches induced the opening of KATP channels. kjpp.netnih.gov This activation was blocked by glibenclamide, a KATP channel inhibitor. kjpp.netnih.gov In murine colonic myocytes, this compound increased the open probability of KATP channels in cell-attached patches. physiology.org Similarly, in cultured human corporal smooth muscle cells, this compound increased the activity and open probability of two distinct KATP channel subtypes. researchgate.net

Data from patch clamp studies highlight the direct activation of KATP channels by this compound and the modulation of this effect by intracellular ATP and other factors.

Measurement of Membrane Potential and Action Potential Duration

This compound's effect on KATP channels leads to changes in membrane potential and action potential duration (APD), particularly in excitable cells like cardiomyocytes. These effects are typically measured using microelectrodes or patch clamp techniques in current-clamp mode. flybase.orgmybiosource.comuni.lunih.govnih.govnih.gov

In guinea pig ventricular myocytes, this compound shortened the action potential duration, an effect that was more pronounced at lower intracellular ATP concentrations. ahajournals.org This shortening of APD is a direct consequence of the increased outward potassium current mediated by activated KATP channels, leading to faster repolarization. ahajournals.orgnih.gov Studies in isolated rabbit hearts using optical mapping showed that this compound significantly reduced APD at different levels of repolarization (APD50 and APD90). nih.govnih.gov This APD shortening was observed across different cardiac regions, including the left ventricular endocardium. nih.gov this compound has also been shown to prevent membrane depolarization in single cardiomyocytes exposed to severe metabolic stress. nih.govspandidos-publications.com

However, the effect of this compound on membrane potential can vary depending on the cell type and the specific KATP channel subunits present. In Kir6.2-knockout mice, this compound did not induce action potential shortening in ventricular cells, indicating the essential role of the Kir6.2 subunit in mediating this effect in cardiac tissue. ahajournals.orgnih.govhku.hk In mouse SAN cells, this compound prolonged the cycle length by decreasing the slope of diastolic depolarization, an effect antagonized by glibenclamide. nih.gov

The following table summarizes some findings on this compound's effect on action potential duration:

Cell TypeThis compound ConcentrationMeasured ParameterEffectCitation
Guinea pig ventricular myocytesVariedAPDShortened ahajournals.orgnih.gov
Rabbit ventricular myocytes80 µMAPD50, APD90Significantly reduced nih.govnih.gov
Mouse ventricular cells (WT)VariedAPDShortened ahajournals.orgnih.gov
Mouse ventricular cells (Kir6.2 KO)VariedAPDNo response ahajournals.orgnih.gov
Mouse SAN cells (WT)100 µMDiastolic depolarization slopeDecreased (prolonged cycle length) nih.gov
Mouse SAN cells (Kir6.2 KO)100 µMDiastolic depolarization slopeNo change nih.gov

Molecular Biology Approaches

Molecular biology techniques are crucial for investigating the expression levels of KATP channel subunits and other relevant proteins, as well as for creating genetic models to study the functional significance of specific genes in this compound's effects.

Gene Expression Analysis (e.g., mRNA and Protein Levels of KATP Channel Subunits, HIF-1α Pathway Components)

Analyzing the expression of genes encoding KATP channel subunits (Kir6.x and SURx) and other related proteins provides insights into the molecular composition of the channels targeted by this compound and the downstream pathways involved. Techniques such as quantitative PCR (qPCR) for mRNA levels and Western blotting for protein levels are commonly used.

Studies have examined the expression of Kir6.1 and Kir6.2 subunits in different tissues to understand which subunits contribute to this compound sensitivity. For instance, in mouse aorta, only Kir6.1 mRNA was expressed, consistent with this compound inducing a glibenclamide-sensitive current in aortic smooth muscle cells from both wild-type and Kir6.2-knockout mice. nih.govhku.hk This suggests that KATP channels in mouse aorta primarily contain the Kir6.1 subunit and are responsive to this compound independently of Kir6.2. In contrast, Kir6.2 is essential for the function of sarcolemmal KATP channels in cardiac cells. ahajournals.orgnih.gov

Recent research has also explored the involvement of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway in the protective effects of this compound on cardiomyocytes during hypoxia-reoxygenation injury. Studies have shown that this compound treatment can significantly increase the expression levels of HIF-1α, as well as its downstream targets like vascular endothelial growth factor A (VEGF-A), heme oxygenase-1 (HO-1), and induced nitric oxide synthase (iNOS) in rat cardiomyocytes. plos.org This suggests that this compound may exert some of its protective effects by activating the HIF-1α/HRE pathway. plos.org

Biochemical and Cell-Based Assays

Beyond electrophysiology and molecular biology, various biochemical and cell-based assays are employed to investigate the downstream effects of this compound and the signaling pathways involved.

Cell-based assays can be used to measure changes in intracellular ion concentrations, such as calcium, in response to this compound. For example, studies using Fura-2/AM, a calcium indicator, in guinea pig cardiac ventricular myocytes showed that this compound enhanced intracellular Ca2+ concentration, an effect inhibited by various pathway inhibitors, suggesting the involvement of the NO/cGMP/PKG signaling pathway in mediating the this compound-induced increase in Na+/Ca2+ exchange current and subsequent calcium changes. nih.gov

Biochemical assays can also be utilized to study the interaction of this compound with proteins or the activity of enzymes involved in its mechanism of action or downstream signaling. For instance, research exploring the protective effects of this compound via the HIF-1α pathway used assays to analyze reactive oxygen species (ROS) levels and mitochondrial membrane potential (MMP) in cardiomyocytes. plos.org These studies found that this compound could restore MMP and influence ROS levels in cardiomyocytes exposed to hypoxia-reoxygenation. plos.org Furthermore, docking results suggested that prolyl hydroxylase (PHD) could be a potential target for this compound, with the guanidine (B92328) group of this compound potentially binding to PHD. plos.org

These biochemical and cell-based approaches complement electrophysiological and molecular studies, providing a more comprehensive understanding of the cellular and molecular events triggered by this compound.

Ion Flux Studies (e.g., 86Rb Exchange)

Ion flux studies, particularly those employing radioactive isotopes like 86Rb+ (as a congener for K+), are fundamental in assessing the activity of potassium channels modulated by this compound. These techniques measure the movement of ions across cell membranes, providing insights into channel permeability and function.

Studies utilizing 86Rb+ efflux have demonstrated that this compound increases the efflux of this isotope from various smooth muscle tissues, including rat aorta and portal vein, in a concentration-dependent manner. researchgate.netnih.govresearchgate.net This increased efflux is indicative of the opening of potassium channels permeable to 86Rb+. researchgate.netnih.gov In rat mesenteric resistance vessels, this compound also increased 42K efflux, although a transient increase in 86Rb efflux was observed at higher concentrations, suggesting selectivity for 42K over 86Rb by the opened channels in this specific tissue. nih.gov These findings support the mechanism by which this compound, as a potassium channel opener, leads to increased potassium permeability across the cell membrane. karger.comkarger.com The increased potassium efflux results in membrane hyperpolarization, contributing to the relaxation of smooth muscle. researchgate.netnih.govnih.govscispace.com

Intracellular Calcium Measurement Techniques

Changes in intracellular calcium concentration ([Ca2+]i) are critical events in cellular signaling and muscle contraction. Techniques for measuring [Ca2+]i are employed to understand how this compound influences calcium homeostasis.

Fluorescence techniques using indicators like Fura-2AM or Fluo-4 are commonly used to monitor dynamic changes in [Ca2+]i within cells. spandidos-publications.comspringermedizin.desemanticscholar.org Studies using these methods have shown that this compound can decrease intracellular calcium levels. semanticscholar.org For instance, in osteoblastic cells, this compound pre-treatment prevented the elevation of intracellular calcium induced by antimycin A. spandidos-publications.com In isolated cardiac myocytes, this compound improved intracellular calcium handling, increasing the amplitudes of electrically stimulated and caffeine-induced calcium transients and decreasing the decay time of the caffeine-induced transient. nih.gov this compound's ability to prevent intracellular calcium loading has also been observed in cardiomyocytes exposed to metabolic stress. nih.gov The reduction in intracellular calcium is a key downstream effect of potassium channel opening and membrane hyperpolarization, leading to smooth muscle relaxation. scispace.com

Mitochondrial Function and Oxidative Stress Assays (e.g., ROS production, Mitochondrial Membrane Potential)

Mitochondria play a vital role in cellular energy production and are significant sources and targets of reactive oxygen species (ROS). Assays evaluating mitochondrial function and oxidative stress help elucidate the protective effects of this compound.

Label-Free Cell Phenotypic Profiling for Signaling Pathway Decryption

Label-free cell phenotypic profiling techniques, such as dynamic mass redistribution (DMR) biosensing, provide a non-invasive way to monitor real-time cellular responses to stimuli, offering insights into integrated signaling pathways. nih.govdntb.gov.uaacs.org

This approach has been used to study the signaling triggered by this compound-activated ATP-sensitive potassium (KATP) channels. Label-free phenotypic agonist profiling showed that this compound elicited characteristic DMR signals in certain cell lines expressing KATP channels, such as HepG2C3A, A431, A549, and HT29 cells. nih.govdntb.gov.ua Further studies using kinase inhibition and RNAi knockdown in HepG2C3A cells revealed that this compound-activated KATP channels trigger signaling through pathways involving Rho kinase and Janus kinase-3, leading to actin remodeling. nih.govdntb.gov.ua This demonstrates the utility of label-free profiling in decoding the downstream signaling events initiated by this compound's interaction with its target channels. nih.govdntb.gov.ua

Computational and Systems Pharmacology Approaches

Computational methods are increasingly valuable in pharmacology for predicting drug targets, understanding molecular interactions, and analyzing complex biological networks.

Network Pharmacology Analysis and Target Prediction

Network pharmacology is an approach that integrates data from various sources to construct networks representing the relationships between drugs, targets, and diseases. This allows for the prediction of potential drug targets and the elucidation of complex mechanisms of action. medsci.orgfrontiersin.org

Network pharmacology analysis has been employed in studies involving this compound to predict its potential targets and understand its effects within biological systems. plos.orgresearchgate.net For example, network pharmacology analysis was used in conjunction with other methods to predict the possible targets of this compound in the context of cardiomyocyte hypoxia-reoxygenation injury. plos.orgresearchgate.net This type of analysis can help identify multiple potential targets and pathways influenced by this compound, moving beyond the traditional "one drug, one target" paradigm. frontiersin.org

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes of a small molecule (like this compound) with a target protein. mdpi.comresearchgate.net These simulations provide atomic-level insights into the potential binding sites and forces involved.

Molecular docking simulations have been utilized to study the interaction of this compound with potential protein targets. plos.orgresearchgate.netresearchgate.net For instance, docking results have been used to confirm potential targets predicted by network pharmacology. plos.orgresearchgate.net Studies have employed auto-docking to predict the binding of this compound to proteins involved in pathways such as the HIF-1α/HRE pathway. plos.orgresearchgate.net These simulations can provide valuable information about the likelihood and nature of this compound's interactions with specific proteins, aiding in the understanding of its molecular mechanism of action. plos.orgresearchgate.net Docking results can suggest that certain proteins, such as prolyl hydroxylase (PHD), are highly possible targets for interaction with specific parts of the this compound molecule, like its guanidine group. plos.orgresearchgate.net

Interactions with Other Pharmacological Agents and Modulators

Interactions with KATP Channel Blockers (e.g., Glibenclamide, Apamin (B550111), Tetraethylammonium Ion, 4-aminopyridine)

The effects of pinacidil, as a KATP channel opener, are typically antagonized by KATP channel blockers. Glibenclamide, a selective blocker of ATP-sensitive K+ channels containing the Kir6.x subunit, has been shown to counteract the effects of this compound in various tissues. In human radial artery, glibenclamide antagonized this compound-induced inhibition of both neurogenic contractions and contractions evoked by exogenous noradrenaline. nih.gov Similarly, in mouse ileum, glibenclamide and glipizide (B1671590) antagonized the relaxant effect of this compound, although the nature of the antagonism (competitive vs. non-competitive) varied depending on the specific opener. researchgate.net Studies in rat tail artery also demonstrated that glibenclamide abolished the slow depolarization induced by neurally released noradrenaline, which is mediated by the inhibition of KATP channels, while this compound inhibited this depolarization. nih.gov

Other potassium channel blockers exhibit differential effects on this compound's actions, depending on the specific potassium channels they target. Tetraethylammonium (TEA), a blocker of Ca-sensitive K+ (KCa) channels, has been reported to inhibit this compound relaxation, with this inhibition being more pronounced in electrically stimulated preparations of human radial artery. nih.gov However, in mouse distal colon, the relaxing effects of this compound were unaffected by tetraethylammonium. researchgate.net This suggests tissue-specific involvement of different potassium channel subtypes in mediating or modulating this compound's effects.

4-aminopyridine (B3432731) (4-AP), a blocker of voltage-sensitive K+ (KV) channels, inhibited this compound relaxation only in electrically stimulated preparations of human radial artery. nih.gov In contrast, in rat tail artery, 4-aminopyridine increased the amplitude of the slow depolarization induced by neurally released noradrenaline. nih.gov Apamin, a selective blocker of small-conductance Ca-activated K+ (SK) channels, did not affect the slow depolarization in rat tail artery. nih.gov In cutaneous pressure-induced vasodilation in rats, apamin and 4-aminopyridine did not change the vasodilation, while TEA and glibenclamide reduced it. researchgate.net These findings highlight the specificity of this compound's interaction with KATP channels and the varied involvement of other potassium channel types in different vascular beds and physiological responses.

A study on the acute combined effect of this compound and glimepiride (B1671586) (another sulfonylurea KATP channel blocker) on ischemia and reperfusion-induced arrhythmia in rats found that while this compound alone was anti-arrhythmic during reperfusion, this protective effect was abolished by glimepiride in the combination group. dergipark.org.trdergipark.org.tr This suggests a direct antagonistic interaction between the KATP channel opener and blocker in this specific pathophysiological context.

KATP Channel BlockerEffect on this compound's ActionTissue/ContextCitation
GlibenclamideAntagonism/InhibitionHuman radial artery, Mouse ileum, Rat tail artery, Rat ischemia-reperfusion arrhythmia nih.govresearchgate.netnih.govdergipark.org.trdergipark.org.tr
GlipizideAntagonismMouse ileum researchgate.net
Tetraethylammonium (TEA)Inhibition (more pronounced in EFS-contracted)Human radial artery nih.gov
Tetraethylammonium (TEA)No effectMouse distal colon researchgate.net
Tetraethylammonium (TEA)Increased amplitude of NADRat tail artery nih.gov
Tetraethylammonium (TEA)Reduced cutaneous pressure-induced vasodilationRat skin researchgate.net
4-aminopyridine (4-AP)Inhibition (only in EFS-contracted)Human radial artery nih.gov
4-aminopyridine (4-AP)Increased amplitude of NADRat tail artery nih.gov
4-aminopyridine (4-AP)No change in cutaneous pressure-induced vasodilationRat skin researchgate.net
ApaminNo effect on NADRat tail artery nih.gov
ApaminNo change in cutaneous pressure-induced vasodilationRat skin researchgate.net

Synergistic and Antagonistic Effects in Specific Pathophysiological Contexts (e.g., Ischemia-Reperfusion, Erectile Dysfunction, Pain)

This compound's effects have been studied in the context of ischemia-reperfusion injury. It is considered a classic ATP-sensitive potassium channel opener and plays a role in cardiomyocyte hypoxia-reoxygenation injuries. plos.orgnih.gov this compound has been shown to protect cardiomyocytes against hypoxia-reoxygenation injuries, potentially by up-regulating and activating HIF-1α protein. plos.orgnih.gov

In the context of pain, potassium channel openers have demonstrated antinociceptive effects. This compound has been shown to have an analgesic effect, which may be mediated through mechanisms involving nitric oxide, affected by the opening of sarcolemmal KATP channels. journalagent.com In a penicillin-induced epilepsy model in rats, this compound administration showed an antiepileptic effect by decreasing spike-wave frequency. journalagent.com

As mentioned in section 5.1, the combination of this compound and glimepiride showed antagonistic effects on ischemia-reperfusion induced arrhythmia in rats, where glimepiride abolished the anti-arrhythmic effect of this compound during reperfusion. dergipark.org.trdergipark.org.tr

Modulation by and Effect on Other Receptor Systems and Enzymes

The activity of KATP channels, and thus the effects of this compound, can be modulated by various intracellular signaling pathways, including those involving protein kinases. Protein kinase C (PKC) activation has been shown to enhance the KATP current induced by this compound in isolated rabbit ventricular myocytes. ahajournals.orgkoreascience.kr This suggests that PKC-mediated phosphorylation may increase the sensitivity of the KATP channel to this compound. ahajournals.orgkoreascience.kr

Nitric Oxide Synthase (NOS) Pathway

The interaction between this compound and the nitric oxide synthase (NOS) pathway has been investigated, particularly in the context of vasodilation. While this compound's primary mechanism involves KATP channels, the NOS pathway can also influence vascular tone. Studies in goat coronary artery suggest that basal nitric oxide (NO) differentially modulates the interaction of this compound with KATP channels through a cGMP-dependent pathway. nih.gov However, in a cold potassium cardioplegia model using rat coronary arterioles, the vasodilative effect of this compound was not significantly inhibited by a nitric oxide synthase inhibitor, suggesting that in this specific setting, the action of this compound was not primarily mediated through the endothelium-derived NO signaling cascade. physiology.org

Emerging Research Areas and Unexplored Potential

Investigating Pinacidil's Role in Specific Disease Models Beyond Cardiovascular Applications

While traditionally known for its vasodilatory properties mediated by KATP channels in the cardiovascular system, research is expanding to investigate this compound's potential therapeutic effects in other disease contexts where KATP channels or related pathways are implicated.

Neurodegenerative Diseases and KATP Channels

ATP-sensitive potassium (KATP) channels are present in the brain and are involved in coupling cellular energy states with electrical activity. tandfonline.comresearchgate.net While their precise role in neurodegenerative diseases is not fully clarified, evidence suggests their involvement in the pathogenesis of conditions such as Alzheimer's disease, Parkinson's disease, vascular dementia, and Huntington's disease. tandfonline.comresearchgate.net KATP channel openers (KCOs) and inhibitors are being investigated for their potential to protect neurons by regulating neuronal excitability, neurotransmitter release, inhibiting abnormal protein aggregation and Ca2+ overload, and reducing reactive oxygen species (ROS) production and microglia activation. researchgate.net

Specifically, studies have explored the effect of KATP channel openers like this compound on microglial activation, a process implicated in neuroinflammation that often precedes neuronal death in neurodegenerative diseases. Research in rotenone-induced neuroinflammation models suggests that opening microglial KATP channels, particularly mitochondrial KATP (mito-KATP) channels, might prevent microglial activation and the subsequent production of pro-inflammatory factors like TNF-α and PGE2. nih.gov this compound, along with diazoxide (B193173), was shown to prevent rotenone-induced microglial activation and pro-inflammatory factor production, effects that were reversed by a mito-KATP blocker, indicating the involvement of mito-KATP channels in this regulation. nih.gov The underlying mechanisms may involve the stabilization of mitochondrial membrane potential and inhibition of p38/c-Jun-N-terminal kinase (JNK) activation in microglia. nih.gov These findings suggest that microglial mito-KATP channels could be a potential therapeutic target for neuroinflammation-related degenerative disorders like Parkinson's disease. nih.gov

Muscular Diseases Related to Abnormal Membrane Depolarization

KATP channels play a role in regulating smooth muscle tone in various tissues, including the gastrointestinal tract. jnmjournal.orgresearchgate.net Abnormal membrane depolarization is a characteristic feature in certain muscular diseases. This compound, as a KATP channel opener, causes membrane hyperpolarization. nih.govdergipark.org.tr In the context of gastrointestinal motility, KATP channel openers like this compound have been shown to inhibit spontaneous contractions in intestinal segments, suggesting a potential therapeutic effect in conditions associated with increased muscle contractility. researchgate.net Studies in mouse models of spinal muscular atrophy (SMA), a neurodegenerative disorder with associated gastrointestinal dysfunction, have shown that intestinal segments from mutant mice exhibit lower basal contraction amplitudes and increased sensitivity to the inhibitory effects of this compound compared to wild-type mice. researchgate.net This suggests that spontaneous KATP activation might contribute to reduced basal contractility in these mutant segments. researchgate.net

Mechanistic Dissection of this compound's Effects on Cellular Apoptosis and Survival Pathways

This compound has been shown to influence cellular apoptosis and survival pathways, particularly in the context of protection against cellular injury. Its effects appear to be linked to its interaction with KATP channels and its influence on mitochondrial function and calcium homeostasis.

This compound has demonstrated protective effects against cellular damage induced by various insults, including ischemia-reperfusion injury and oxidative stress. nih.govresearchgate.netspandidos-publications.com These protective effects are often associated with the inhibition of mitochondria-dependent apoptosis pathways. nih.govresearchgate.net For instance, in cardiac microvascular endothelial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemia-reperfusion injury, this compound treatment reduced the upregulation of pro-apoptotic proteins like Bax, Caspase 9, and cleaved-Caspase 3, and decreased cytochrome C release into the cytoplasm. nih.govresearchgate.net These findings indicate that this compound protects against OGD/R injury by inhibiting mitochondria-dependent apoptosis. nih.govresearchgate.net

The mechanism may involve the alleviation of calcium overload and the modulation of mitochondrial function. nih.govresearchgate.netspandidos-publications.com this compound has been shown to improve calreticulin (B1178941) (CRT) degradation and alleviate endothelial calcium overload, contributing to its cardiovascular protective effects. nih.govresearchgate.net Furthermore, this compound has been reported to prevent mitochondrial superoxide (B77818) release, mitochondrial membrane potential dissipation, reduced ATP synthesis, and intracellular Ca2+ elevation induced by oxidative damage. spandidos-publications.com These effects are potentially mediated, in part, by antioxidant activity and the restoration of mitochondrial function, possibly involving the PI3K/Akt/CREB signaling pathway. spandidos-publications.com Activation of Akt is known to play a crucial role in regulating cell proliferation and survival by influencing cellular metabolism and sustaining mitochondrial integrity. spandidos-publications.com

While the precise mechanisms are still being dissected, the influence of this compound on mitochondrial KATP channels is considered a key factor in its cytoprotective effects, particularly in the context of ischemic preconditioning. spandidos-publications.comahajournals.orgoaepublish.com Activation of mito-KATP channels is hypothesized to contribute to cardioprotection by mechanisms that may include inhibiting mitochondrial calcium uptake, regulating mitochondrial volume, and modulating ROS production. ahajournals.org

Understanding Species and Tissue-Specific Differences in this compound Response

The response to this compound can vary depending on the species and the specific tissue being studied. These differences are often attributed to variations in the expression and composition of KATP channels and other potential targets.

KATP channels are composed of pore-forming inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and regulatory sulfonylurea receptor (SUR) subunits (SUR1 or SUR2). nih.gov The specific combination of these subunits determines the pharmacological properties and tissue distribution of the channel. nih.gov For example, while this compound is known to activate KATP channels containing SUR2 subunits, its potency can vary depending on the specific SUR2 splice variant (SUR2A or SUR2B) and the associated Kir subunit. researchgate.netdiabetesjournals.org

Studies comparing the effects of this compound on KATP channels from different tissues and species have revealed such variations. For instance, while this compound is effective in activating vascular smooth muscle KATP channels (often containing SUR2B), its effects on KATP channels in other tissues, such as pancreatic beta cells (primarily containing SUR1), can be less pronounced or absent. researchgate.netnih.gov Research using heterologously expressed KATP channels has shown that this compound has similar potency in activating SUR2B/Kir6.2 and SUR2A/Kir6.2 channels, whereas other KATP channel openers like nicorandil (B1678753) show preferential activation of SUR2B-containing channels. researchgate.net

Furthermore, the functional response to this compound can be influenced by the metabolic state of the cell, which affects intracellular nucleotide levels (ATP and ADP) that regulate KATP channel activity. researchgate.netnih.gov This can lead to different effects of this compound on mitochondrial function under varying energetic conditions. nih.gov

Species differences in this compound response have also been observed in vascular tissues. Studies comparing the effects of this compound on rat and human resistance vessels and rat aorta have shown concentration-dependent relaxation of norepinephrine-induced contractions in all vessels, but with some variations in potency and effect on potassium-induced contractions. nih.gov These differences underscore the importance of considering species and tissue context when evaluating this compound's pharmacological profile. ahajournals.org

Development of Novel this compound Analogs with Enhanced Selectivity or Efficacy

The development of novel this compound analogs is an active area of research aimed at creating compounds with improved selectivity for specific KATP channel subtypes or enhanced efficacy for particular therapeutic applications. This compound itself belongs to the cyanoguanidine class of KATP channel openers. researchgate.net

Efforts to develop new KATP channel openers have involved synthesizing compounds with modified chemical structures based on existing scaffolds like this compound and diazoxide. diabetesjournals.org The goal is often to achieve greater selectivity for specific SUR and Kir subunit combinations that are predominantly expressed in the target tissue or are implicated in a particular disease. For example, while this compound preferentially activates SUR2-dependent channels, diazoxide shows preferential activity toward SUR1-dependent channels, although this selectivity can be modulated by intracellular nucleotides. nih.gov

Novel analogs have been synthesized by combining structural elements from different KATP channel openers and modifying their conformational flexibility. diabetesjournals.org These efforts have led to the identification of compounds with altered potency and selectivity profiles compared to the parent compounds. diabetesjournals.org For instance, novel diazoxide analogs have been developed that show selectivity for Kir6.2/SUR1 channels. diabetesjournals.org

The development of analogs with enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index. nih.govacs.org By targeting specific KATP channel subtypes, researchers aim to achieve more precise modulation of cellular activity in the desired tissue while avoiding unwanted effects in other organs where different KATP channel compositions exist. nih.gov

Elucidation of Unidentified Binding Partners or Off-Target Effects Contributing to this compound's Pharmacological Profile

Studies using techniques like Drug Affinity Responsive Target Stability (DARTS) assays have been employed to identify proteins that directly bind to this compound. nih.govresearchgate.net For example, a study investigating this compound's effects on cardiac microvascular ischemia-reperfusion injury found that this compound directly binds to HSP90, through which it inhibits chaperone-mediated autophagy (CMA) degradation of calreticulin. nih.govresearchgate.net This suggests a mechanism independent of KATP channel activation that contributes to this compound's protective effects in this context.

Furthermore, some studies have indicated that this compound can have effects on mitochondrial function that are independent of mito-KATP channel opening. nih.gov For instance, under certain energetic conditions, this compound has been shown to attenuate mitochondrial respiration by inhibiting complex I of the electron transport chain, an effect that was not reversed by mito-KATP channel antagonists. nih.gov These findings suggest that this compound may interact with other mitochondrial targets besides the mito-KATP channel.

The potential for off-target effects is an important consideration in drug development and therapeutic application. acs.orgjst.go.jp Identifying these additional targets and understanding their contribution to this compound's effects can provide a more complete picture of its pharmacology and potentially reveal new therapeutic opportunities or inform the design of more selective analogs. nih.govjst.go.jp

Q & A

How can researchers formulate a focused research question on Pinacidil’s mechanism of action using structured frameworks like PICO or FINER?

Answer:

  • PICO Framework : Define the Population (e.g., isolated cardiomyocytes), Intervention (this compound dosage, exposure time), Comparison (e.g., other KATP channel openers like Nicorandil), and Outcome (e.g., membrane hyperpolarization, ischemia-reperfusion injury mitigation) .
  • FINER Criteria : Ensure the question is Feasible (e.g., accessible lab models), Interesting (novel insights into KATP channel regulation), Novel (unexplored pathways like mitochondrial KATP modulation), Ethical (animal/cell-line compliance), and Relevant (translational potential for cardiovascular therapies) .

What experimental design considerations are critical when studying this compound’s dose-dependent effects on vascular smooth muscle cells?

Answer:

  • Controls : Include vehicle controls (DMSO solvent) and positive controls (e.g., Cromakalim) to validate assay specificity .
  • Dose Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC50 values, supported by patch-clamp electrophysiology for ion current quantification .
  • Time Course : Assess acute vs. chronic exposure (e.g., 10-minute vs. 24-hour treatments) to differentiate transient vs. sustained effects .

How should researchers address contradictions in this compound’s cardioprotective efficacy across preclinical models?

Answer:

  • Model Variability : Compare outcomes in ex vivo (Langendorff-perfused hearts) vs. in vivo (rodent ischemia models) systems, noting species-specific KATP subunit expression .
  • Confounding Factors : Control for variables like anesthesia type, temperature, and co-administered drugs (e.g., Glibenclamide for KATP blockade) .
  • Meta-Analysis : Use PRISMA guidelines to synthesize data from ≥10 studies, highlighting heterogeneity via I<sup>2</sup> statistics .

What methodological strategies optimize reproducibility in this compound studies involving isolated tissue preparations?

Answer:

  • Standardization : Predefine tissue sourcing (e.g., Sprague-Dawley rats), Krebs-Henseleit buffer composition, and equilibration time (≥30 minutes) .
  • Blinding : Implement double-blinding for drug administration and data analysis to reduce bias .
  • Data Transparency : Share raw electrophysiology traces and concentration-response curves in supplementary materials .

How can advanced statistical methods resolve non-linear responses in this compound’s vasorelaxation assays?

Answer:

  • Non-Linear Regression : Fit data to sigmoidal curves (Hill equation) using software like GraphPad Prism, reporting Hill coefficients and R<sup>2</sup> values .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Multivariate Analysis : Use ANOVA with post-hoc Tukey tests to compare multiple treatment groups (e.g., this compound + metabolic inhibitors) .

What are best practices for integrating this compound’s pharmacokinetic data into translational research?

Answer:

  • Compartmental Modeling : Use WinNonlin or NONMEM to estimate absorption (tmax), distribution (Vd), and elimination (t1/2) parameters .
  • Interspecies Scaling : Apply allometric principles (e.g., 0.75 exponent for clearance) to predict human dosing from rodent data .
  • Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA guidelines for accuracy (±15%) and precision (CV ≤20%) .

How should researchers design a literature review to contextualize this compound’s role in preconditioning against ischemic injury?

Answer:

  • Search Strategy : Use PubMed/MEDLINE with MeSH terms: “this compound/pharmacology,” “Myocardial Preconditioning,” “KATP Channels/therapeutic use,” filtered to 2000–2025 .
  • Quality Assessment : Apply AMSTAR-2 criteria to evaluate systematic reviews, excluding studies with high risk of bias (e.g., lack of randomization) .
  • Gap Analysis : Identify understudied areas (e.g., this compound’s impact on mitochondrial ROS generation) .

What ethical and methodological challenges arise in human trials involving this compound derivatives?

Answer:

  • Informed Consent : Disclose risks of hypotension and compensatory tachycardia in early-phase trials .
  • Dose Escalation : Follow a 3+3 design with stopping rules for severe adverse events (e.g., systolic BP <90 mmHg) .
  • Endpoint Selection : Prioritize surrogate markers (e.g., coronary flow reserve) over hard endpoints (mortality) for feasibility .

How can interdisciplinary approaches enhance mechanistic studies of this compound?

Answer:

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict this compound-KATP binding affinities vs. Kir6.2/SUR2A subunits .
  • Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathways (e.g., AMPK activation) .
  • Collaborative Frameworks : Partner with bioengineers for microfluidic organ-on-chip models of vascular reactivity .

What protocols ensure rigor in assessing this compound’s off-target effects on non-cardiovascular tissues?

Answer:

  • Panel Screening : Test against 50+ GPCRs and ion channels (Eurofins CEREP panel) .
  • Toxicogenomics : Conduct RNA-seq on hepatocytes/kidney cells post-treatment to identify dysregulated pathways (e.g., CYP450 enzymes) .
  • Functional Assays : Measure bronchial smooth muscle tension (Guinea pig trachea) and insulin secretion (INS-1 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.